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Introduction
Photopolymerization is a cornerstone of modern materials science, enabling the rapid, solvent-

free curing of liquid resins into solid polymers upon exposure to light. This technology is pivotal

in diverse fields, including the fabrication of medical devices, dental restoratives, and advanced

drug delivery systems. Acrylate-based resins are frequently employed due to their high

reactivity and the versatility of the resulting polymers.

The initiation of this process relies on photoinitiators, molecules that absorb light and generate

reactive species, typically free radicals, to trigger polymerization. 1,8-Dibenzoyloctane, a

diketone, belongs to the benzophenone family of Type II photoinitiators. Type II initiators

operate via a hydrogen abstraction mechanism, where the photoinitiator, upon excitation by UV

light, abstracts a hydrogen atom from a co-initiator, usually a tertiary amine, to generate the

initiating radicals. This two-component system is highly efficient and offers excellent control

over the curing process.

These application notes provide a comprehensive overview and detailed protocols for the

photopolymerization of acrylate monomers using the 1,8-Dibenzoyloctane/amine photoinitiator

system.
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Mechanism of Initiation
The photopolymerization process initiated by 1,8-Dibenzoyloctane, a benzophenone

derivative, in the presence of a co-initiator (e.g., a tertiary amine) proceeds through a series of

well-defined steps. This is classified as a Type II photoinitiation mechanism.[1]

Photoexcitation: Upon absorption of UV radiation (typically in the 300-400 nm range), the

1,8-Dibenzoyloctane molecule is promoted from its ground state to an excited singlet state.

It then undergoes intersystem crossing to a more stable, longer-lived triplet state.[1]

Hydrogen Abstraction: The excited triplet state of the 1,8-Dibenzoyloctane is a potent

hydrogen abstractor. It reacts with the co-initiator (e.g., triethanolamine or N-

methyldiethanolamine), which serves as a hydrogen donor. This results in the formation of a

ketyl radical from the photoinitiator and an amine alkyl radical from the co-initiator.

Initiation: The amine alkyl radical is the primary species that initiates the free-radical

polymerization of the acrylate monomers. The ketyl radical is less reactive and typically does

not initiate polymerization but may participate in termination reactions.[1]

Propagation and Termination: The newly formed radical attacks the double bond of an

acrylate monomer, creating a new radical center. This process propagates, rapidly forming a

polymer chain. The polymerization terminates when two growing polymer chains combine or

through other termination pathways.
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Figure 1. Mechanism of Type II photopolymerization with 1,8-Dibenzoyloctane.
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Quantitative Data Presentation
The efficiency of photopolymerization is influenced by several factors, including the type and

concentration of the co-initiator and the solvent used. The following tables summarize

representative data on monomer conversion for acrylate systems initiated by a benzophenone

derivative, illustrating these effects.

Table 1: Effect of Co-initiator Type on Monomer Conversion

Co-initiator Monomer Solvent Conversion (%)

Triethylamine (TEA)

p-

benzophenoneoxycar

bonylphenyl acrylate

DMSO 21.32[2][3]

N-

methyldiethanolamine

(MDEA)

p-

benzophenoneoxycar

bonylphenyl acrylate

DMSO 18.55[2][3]

4,N,N-trimethylaniline

p-

benzophenoneoxycar

bonylphenyl acrylate

DMSO 15.48[2][3]

Table 2: Effect of Solvent on Monomer Conversion with Triethylamine (TEA) as Co-initiator

Solvent Monomer Conversion (%)

Dimethyl sulfoxide (DMSO)

p-

benzophenoneoxycarbonylphe

nyl acrylate

22.54[2][3]

Ethyl acetate (EtOAc)

p-

benzophenoneoxycarbonylphe

nyl acrylate

15.61[2][3]

Acetone

p-

benzophenoneoxycarbonylphe

nyl acrylate

12.38[2][3]
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Table 3: Effect of Co-initiator (Triethylamine) Concentration on Monomer Conversion

Co-initiator
Concentration (M)

Monomer Solvent Conversion (%)

2.7 x 10⁻³

p-

benzophenoneoxycar

bonylphenyl acrylate

DMSO ~5[2][3]

5.4 x 10⁻³

p-

benzophenoneoxycar

bonylphenyl acrylate

DMSO ~10[2][3]

8.1 x 10⁻³

p-

benzophenoneoxycar

bonylphenyl acrylate

DMSO ~18[2][3]

10.8 x 10⁻³

p-

benzophenoneoxycar

bonylphenyl acrylate

DMSO ~25[2][3]

13.5 x 10⁻²

p-

benzophenoneoxycar

bonylphenyl acrylate

DMSO 31.27[2][3]

Note: The data presented is based on a self-initiating acrylate monomer containing a

benzophenone moiety.[2][3] While not specific to 1,8-Dibenzoyloctane, it provides a strong

indication of the expected trends.

Experimental Protocols
The following are detailed protocols for the photopolymerization of common acrylate monomers

using a 1,8-Dibenzoyloctane/amine photoinitiator system.

Protocol 1: Bulk Photopolymerization of
Trimethylolpropane Triacrylate (TMPTA)
Objective: To perform the bulk photopolymerization of a trifunctional acrylate monomer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/acsami.5c03506
https://dergipark.org.tr/en/download/article-file/1073891
https://pubs.acs.org/doi/10.1021/acsami.5c03506
https://dergipark.org.tr/en/download/article-file/1073891
https://pubs.acs.org/doi/10.1021/acsami.5c03506
https://dergipark.org.tr/en/download/article-file/1073891
https://pubs.acs.org/doi/10.1021/acsami.5c03506
https://dergipark.org.tr/en/download/article-file/1073891
https://pubs.acs.org/doi/10.1021/acsami.5c03506
https://dergipark.org.tr/en/download/article-file/1073891
https://pubs.acs.org/doi/10.1021/acsami.5c03506
https://dergipark.org.tr/en/download/article-file/1073891
https://www.benchchem.com/product/b1330262?utm_src=pdf-body
https://www.benchchem.com/product/b1330262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Trimethylolpropane triacrylate (TMPTA)

1,8-Dibenzoyloctane (Photoinitiator)

Triethanolamine (TEOA) (Co-initiator)

Glass microscope slides

Spacers (e.g., 50 µm thick)

UV curing system (e.g., mercury lamp with an output of 320-390 nm)

Procedure:

Formulation Preparation:

In a small, amber glass vial, prepare the photopolymerizable formulation. A typical

formulation consists of:

1,8-Dibenzoyloctane: 2% by weight

Triethanolamine (TEOA): 4% by weight[4]

Trimethylolpropane triacrylate (TMPTA): 94% by weight

Ensure thorough mixing of the components until a homogeneous solution is obtained. It is

advisable to use a vortex mixer or sonicator for this purpose. Protect the formulation from

ambient light.

Sample Preparation:

Place two spacers on a clean glass microscope slide.

Apply a small drop of the formulation onto the slide between the spacers.

Carefully place a second glass slide on top, pressing gently to create a thin film of uniform

thickness defined by the spacers.
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UV Curing:

Place the prepared sample under the UV lamp.

Irradiate the sample for a specified duration (e.g., 60 seconds). The exact time may need

to be optimized based on the lamp intensity and the desired degree of conversion.

Post-Curing and Analysis:

After irradiation, the sample should be a solid, tack-free film.

The degree of conversion can be determined using techniques such as Fourier-Transform

Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate C=C bond peak

area (around 1635 cm⁻¹).[5][6]

Protocol 2: Monitoring Polymerization Kinetics with
Photo-DSC
Objective: To quantitatively analyze the photopolymerization kinetics, including the rate of

polymerization and final conversion, using Photo-Differential Scanning Calorimetry (Photo-

DSC).

Materials:

Acrylate monomer (e.g., 1,6-Hexanediol diacrylate, HDDA)

1,8-Dibenzoyloctane

N-methyldiethanolamine (MDEA)

Photo-DSC instrument equipped with a UV light source

Aluminum DSC pans

Procedure:

Formulation Preparation:
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Prepare a formulation as described in Protocol 1, for example:

1,8-Dibenzoyloctane: 2% by weight

N-methyldiethanolamine (MDEA): 3% by weight

1,6-Hexanediol diacrylate (HDDA): 95% by weight

Photo-DSC Analysis:

Accurately weigh a small amount of the liquid formulation (typically 1-2 mg) into an open

aluminum DSC pan.

Place the sample pan and an empty reference pan into the Photo-DSC cell.

Equilibrate the cell at the desired isothermal temperature (e.g., 30°C).

Once the baseline is stable, expose the sample to UV light of a specific intensity (e.g., 20

mW/cm²) for a set duration.

The instrument will record the heat flow as a function of time. The exothermic peak

corresponds to the heat of polymerization.

Data Analysis:

The rate of polymerization is proportional to the heat flow (dH/dt).

The total heat evolved (ΔH) is determined by integrating the area under the exothermic

peak.

The degree of conversion (α) at any time (t) can be calculated as α = ΔHt / ΔHtotal, where

ΔHt is the heat evolved up to time t, and ΔHtotal is the theoretical heat of polymerization

for the complete conversion of the acrylate double bonds (for acrylates, this is

approximately 86 kJ/mol).[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1330262?utm_src=pdf-body
https://crcu.jlu.edu.cn/CN/article/downloadArticleFile.do?attachType=PDF&id=903
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow
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Figure 2. General experimental workflow for photopolymerization.

Safety Precautions
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Acrylate monomers can be skin and respiratory irritants. Always work in a well-ventilated

fume hood and wear appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat.

UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-

blocking safety glasses when operating the UV curing system.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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